![molecular formula C21H22N2O4S B2500800 ethyl 9-methoxy-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate CAS No. 1005038-13-0](/img/structure/B2500800.png)
ethyl 9-methoxy-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
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Overview
Description
“Ethyl 9-methoxy-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate” is a biochemical compound with the molecular formula C21H22N2O4S and a molecular weight of 398.48 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 398.48 . Other properties such as solubility, melting point, boiling point, etc., are not provided in the available resources.
Scientific Research Applications
Anticancer Activity
A significant application of this compound is in the field of anticancer research. Ibrahim et al. (2017) synthesized and characterized an oxygen-bridged tricyclic Biginelli adduct similar to the specified compound, demonstrating its moderate anticancer activity against the MCF-7 human breast cancer cell line. This highlights the potential of such compounds in the development of new anticancer drugs Ibrahim et al., 2017.
Synthesis and Structural Studies
Gein et al. (2017) reported the synthesis of N-Aryl- and N,N-diethyl derivatives of a similar compound, focusing on the reaction conditions and structural aspects. This research is fundamental for understanding the properties and potential applications of these compounds in various fields, including medicinal chemistry Gein et al., 2017.
Antimicrobial Activity
In the realm of antimicrobial research, a study by Mohamed et al. (2011) synthesized derivatives of a related compound, showing pronounced antimicrobial activity against various microorganisms. This suggests the potential utility of these compounds in developing new antimicrobial agents Mohamed et al., 2011.
Potential in Chemotherapeutic Agents
Another key area is the development of chemotherapeutic agents. Jasztold-Howorko et al. (1994) synthesized and evaluated derivatives of a related compound for antitumor activity, demonstrating high cytotoxicity for cultured cells and good antitumor activity in vivo. These findings underscore the compound's potential as a basis for new chemotherapeutic agents Jasztold-Howorko et al., 1994.
Biochemical Studies
In biochemical research, Kadoya et al. (1976) synthesized 3, 6-disubstituted derivatives of a related compound, finding stronger activities against various bacteria compared to other substances. This study contributes to the understanding of the biochemical properties and potential applications of these compounds Kadoya et al., 1976.
Mechanism of Action
Target of Action
It is known that many indole derivatives bind with high affinity to multiple receptors , which could be a potential target interaction for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to interact with their targets in a variety of ways, often resulting in a broad spectrum of biological activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the broad biological activities of indole derivatives , it can be inferred that this compound may have a wide range of potential effects.
properties
IUPAC Name |
ethyl 5-methoxy-9-methyl-10-phenyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-4-26-19(24)17-18-15-11-10-14(25-3)12-16(15)27-21(17,2)23(20(28)22-18)13-8-6-5-7-9-13/h5-12,17-18H,4H2,1-3H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNLQSYEXHRJMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C3=C(C=C(C=C3)OC)OC1(N(C(=S)N2)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 9-methoxy-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate |
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